(1-Methyl-1H-benzoimidazol-5-YL)-phenyl-amine, a compound belonging to the benzimidazole class, is notable for its potential therapeutic applications. Benzimidazole derivatives have garnered attention due to their diverse biological activities, including antibacterial, antifungal, and anticancer properties. This compound can be classified as an organic heterocyclic compound, characterized by the presence of both nitrogen and carbon in its structure.
The synthesis of (1-Methyl-1H-benzoimidazol-5-YL)-phenyl-amine can be approached through several methods. One effective route involves the reaction of 2-(bromomethyl)-1H-benzimidazole with phenylamine under specific conditions to form the desired compound. The initial step typically requires the formation of the benzimidazole core through the condensation of o-phenylenediamine with a suitable halogenated reagent, such as bromoacetic acid or an equivalent .
Technical Details:
The molecular structure of (1-Methyl-1H-benzoimidazol-5-YL)-phenyl-amine features a benzimidazole ring fused with a phenyl group.
Data:
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically employed for structural elucidation, confirming the presence of characteristic functional groups .
The reactivity of (1-Methyl-1H-benzoimidazol-5-YL)-phenyl-amine can be explored through various chemical reactions:
These reactions highlight the versatility of (1-Methyl-1H-benzoimidazol-5-YL)-phenyl-amine in synthetic organic chemistry .
The mechanism by which (1-Methyl-1H-benzoimidazol-5-YL)-phenyl-amine exerts its biological effects is primarily linked to its interaction with specific molecular targets within cells:
Data from pharmacological studies suggest that these mechanisms contribute to its observed antibacterial and anticancer activities .
The physical and chemical properties of (1-Methyl-1H-benzoimidazol-5-YL)-phenyl-amine are crucial for understanding its behavior in various environments:
These properties influence its applications in scientific research and potential therapeutic uses .
(1-Methyl-1H-benzoimidazol-5-YL)-phenyl-amine has several promising applications in scientific research:
Research continues to explore additional applications and optimize its efficacy in therapeutic contexts .
The benzimidazole core—a bicyclic aromatic system fusing benzene and imidazole rings—serves as a privileged scaffold in drug discovery due to its versatile bioisosteric properties and structural mimicry of purine nucleobases. This enables diverse interactions with biological targets, including hydrogen bonding, π-π stacking, and hydrophobic contacts. Benzimidazole derivatives exhibit broad pharmacological profiles, spanning antiviral, anticancer, antimicrobial, and central nervous system activities [7]. For example, Figure 1 illustrates a benzimidazole-based kinase inhibitor where the scaffold anchors critical hydrogen bonds within the ATP-binding site. The structural plasticity of benzimidazole allows substitutions at N1, C2, and C5/C6 positions, facilitating rational optimization of target affinity, selectivity, and physicochemical properties. This adaptability underpins its presence in numerous clinical agents, such as the anthelmintic albendazole and the antihypertensive candesartan [2].
Table 1: Biologically Active Benzimidazole Derivatives
Compound | Substitution Pattern | Therapeutic Area | Key Target | |
---|---|---|---|---|
Omeprazole | C2 (pyridylmethyl), C5 (methoxy) | Antiulcerative | H⁺/K⁺ ATPase | |
Veliparib | N1 (methyl), C2 (aminomethyl) | Oncology | PARP enzyme | |
(1H-Benzoimidazol-2-yl)-[4-(4-methyl-piperazin-1-yl)-phenyl]-amine | N1 (unsubstituted), C2 (aryl) | Kinase inhibition (example) | JAK/STAT pathway | [7] |
N1-substitution of the benzimidazole ring profoundly influences ligand-receptor binding kinetics, metabolic stability, and bioavailability. Methylation at N1, as in 1-methyl-1H-benzimidazol-5-amine (CAS#: 10394-38-4), enhances metabolic resistance by blocking oxidative metabolism at this site while modulating basicity and lipophilicity [4] [5]. The pKa of the N1 nitrogen shifts from ~5.5 (unsubstituted) to ~6.4 (N1-methylated), reducing cation formation at physiological pH and improving membrane permeability. Concurrently, C5-amine functionalization—as in (1-methyl-1H-benzoimidazol-5-yl)-phenyl-amine (C₁₄H₁₃N₃)—introduces a planar aryl group capable of π-stacking interactions with protein aromatic residues [1] [4]. Table 2 quantifies property shifts induced by N1-methylation:
Table 2: Physicochemical Impact of N1-Substitution
Property | 1H-Benzoimidazol-5-amine | 1-Methyl-1H-benzoimidazol-5-amine | Change | |
---|---|---|---|---|
Molecular Weight | 133.15 g/mol | 147.18 g/mol | +14.03 | |
logP | 1.21 | 1.68 | +0.47 | [4] |
PSA | 52.04 Ų | 40.71 Ų | -11.33 | [5] |
pKa (benzimidazole N1) | ~5.5 | ~6.4 | +0.9 | [5] |
(1-Methyl-1H-benzoimidazol-5-yl)-phenyl-amine (CID: 83449288) integrates two pharmaceutically relevant motifs: an N1-methylated benzimidazole core and an aniline pharmacophore. Its molecular structure (SMILES: CN1C=NC2=C1C=CC(=C2)NC3=CC=CC=C3) enables dual-targeting strategies, as evidenced by structural analogs like the kinase inhibitor scaffold (1H-Benzoimidazol-2-yl)-[4-(4-methyl-piperazin-1-yl)-phenyl]-amine (C₁₈H₂₁N₅) [7]. The compound’s planar conformation (InChIKey: FEUKXSGSRAHNOK-UHFFFAOYSA-N) facilitates DNA intercalation or enzyme cleft binding, while its moderate lipophilicity (predicted logP: 2.8–3.2) balances solubility and permeability [1]. Recent legislative actions targeting benzimidazole-opioid hybrids (e.g., etonitazene analogs listed in Mississippi House Bill 1608 as Schedule I controlled substances) underscore the scaffold’s high pharmacological potency and abuse potential, necessitating rigorous structure-activity relationship studies [8]. Derivatives of this core thus represent unexplored chemical space for developing novel CNS agents, kinase inhibitors, or antimicrobials.
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1